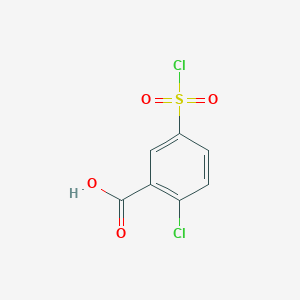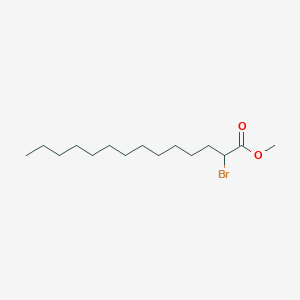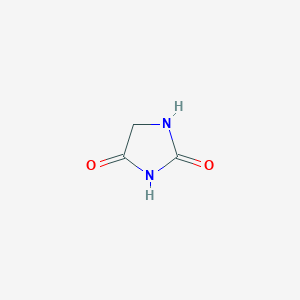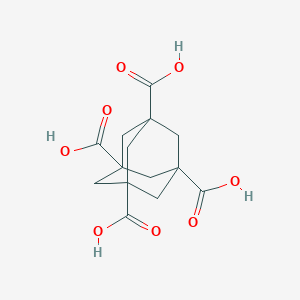
Adamantane-1,3,5,7-tetracarboxylic acid
Overview
Description
Adamantane-1,3,5,7-tetracarboxylic acid (ATA) is an important member of the adamantane family of compounds. It is a white crystalline solid that is insoluble in water and has a melting point of about 335°C. ATA is an important building block for the synthesis of a variety of compounds, including pharmaceuticals, polymers, and other materials. ATA has been studied extensively for its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry.
Scientific Research Applications
Antibacterial Properties : A study by Doležálková et al. (2012) found that 1-monoacylglycerol of adamantane-1-carboxylic acid effectively suppresses Gram-positive bacteria growth. This has potential applications in extending the shelf life of food packaging materials and food foils (Doležálková et al., 2012).
Multivalent Ligand Receptor Interactions : Maison et al. (2004) presented an efficient route to novel 1,3,5,7-tetrasubstituted adamantane derivatives, which can be used as scaffolds for ligand/marker conjugates in studies of multivalent ligand receptor interactions (Maison et al., 2004).
Polyspirocycles Synthesis : Averina et al. (2014) developed a gram-scale synthesis of 1,3,5,7-tetrakis(methylidene)cyclooctane from commercial adamantane-1,3-dicarboxylic acid, enabling the synthesis of polyspirocycles (Averina et al., 2014).
Medicinal Therapeutics : Jasys et al. (2000) synthesized novel bridgehead fluorinated adamantylamines and acids, which can be used in medicinal therapeutics, offering potential benefits for structural and physicochemical properties (Jasys et al., 2000).
Atomic Force Microscopy Applications : Li et al. (2003) designed nanoscale 1,3,5,7-tetrasubstituted adamantanes for atomic force microscopy applications, useful as chemically well-defined nanoscale objects for tip calibration (Li et al., 2003).
Neurological Diseases and Diabetes Treatment : Wei et al. (2019) synthesized PACA, a new adamantane-based compound, showing potential as a complement to existing adamantyl-based materials for treating neurological diseases and type-2 diabetes (Wei et al., 2019).
Polymer and Dendrimer Applications : Reichert and Mathias (1994) showed that expanded tetrahedral molecules from 1,3,5,7-tetraphenyladamantane have promising properties for aramid and poly(phenylene) dendrimers, with potential applications in single molecule micelles (Reichert & Mathias, 1994).
Mechanism of Action
Target of Action
Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) is an adamantane derivative containing four carboxylic acid groups bonded to each of its four tetrahedral carbon centers It has been shown to interact with integrin receptors .
Mode of Action
ADTA’s mode of action is primarily through its interaction with its targets. It forms supramolecular structures in the presence of formamide
Biochemical Pathways
ADTA’s tetrahedral symmetry provides applications as a hydrogen-bonded organic framework linker . It crystallizes into a five-fold interpenetrated diamond cubic network in which ADTA units are hydrogen-bonded to each other through their carboxylic acid groups . This suggests that it may affect biochemical pathways related to hydrogen bonding and supramolecular structure formation.
Result of Action
Its ability to form supramolecular structures suggests that it may have significant effects on cellular architecture and function .
Action Environment
The action, efficacy, and stability of ADTA can be influenced by environmental factors such as the presence of formamide, which enables it to form supramolecular structures . Other environmental factors that could potentially influence its action include temperature, pH, and the presence of other chemical species.
Safety and Hazards
According to the safety information provided by MilliporeSigma, ADTA is classified under GHS07 and has hazard statements H317 and H319 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The unique structural and chemical properties of ADTA provide exceptional opportunities in the design of various adamantane-based scaffolds or carrier systems for drug delivery . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
properties
IUPAC Name |
adamantane-1,3,5,7-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O8/c15-7(16)11-1-12(8(17)18)4-13(2-11,9(19)20)6-14(3-11,5-12)10(21)22/h1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAIZPYLEYEEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347521 | |
| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100884-80-8 | |
| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100884-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the crystal structure of Adamantane-1,3,5,7-tetracarboxylic acid unique?
A1: this compound exhibits a remarkable fivefold-diamond structure in its crystalline form. [] This means that the molecules assemble into a complex network reminiscent of the structure of diamond, with each molecule acting as a node within this network.
Q2: How does this compound form inclusion compounds?
A2: The tetracarboxylic acid groups in this molecule are positioned tetrahedrally. This allows them to form strong hydrogen bonds with each other, creating a robust and porous framework. [] This framework can then accommodate various guest molecules within its cavities, leading to the formation of inclusion compounds.
Q3: Are there any limitations to the types of guest molecules that this compound can accommodate?
A4: While this compound shows a high propensity for inclusion compound formation, limitations exist. Attempts to create inclusion compounds with extremely bulky guests have so far been unsuccessful. [] This suggests a size limit to the cavities within the host framework.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



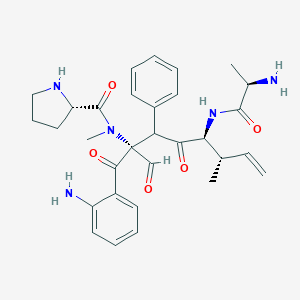
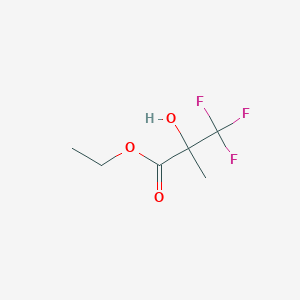
![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)
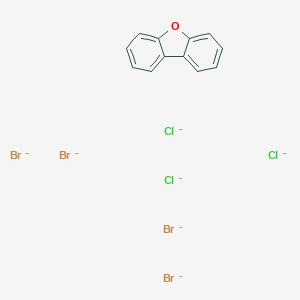

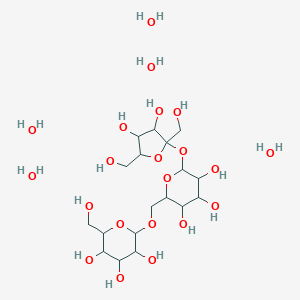
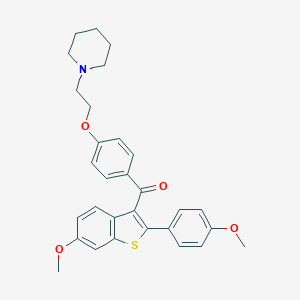
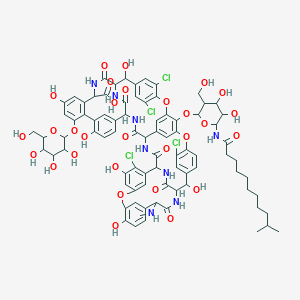

![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)

